molecular formula C21H29N3O3S B13809067 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13809067
M. Wt: 403.5 g/mol
InChI Key: BQRAXPWZEZSHAX-UHFFFAOYSA-N
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Description

2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a cyclohexyl group, a cyclopropanecarbonyl group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopropanecarbonyl group and the tetrahydrobenzothiophene core. Common synthetic routes may involve:

    Formation of Cyclopropanecarbonyl Group: This can be achieved through cyclopropanation reactions, where a cyclopropane ring is introduced into the molecule.

    Formation of Tetrahydrobenzothiophene Core: This step may involve the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzothiophene ring.

    Coupling Reactions: The final steps often involve coupling reactions to attach the cyclohexyl and cyclopropanecarbonyl groups to the tetrahydrobenzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the complex structure of the target compound.

    Cyclopropanecarboxylic Acid: Contains the cyclopropanecarbonyl group but is structurally simpler.

    Tetrahydrobenzothiophene: Shares the core structure but lacks the additional functional groups.

Uniqueness

2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-[cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H29N3O3S/c22-19(26)18-15-8-4-5-9-16(15)28-20(18)23-17(25)12-24(21(27)13-10-11-13)14-6-2-1-3-7-14/h13-14H,1-12H2,(H2,22,26)(H,23,25)

InChI Key

BQRAXPWZEZSHAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4CC4

Origin of Product

United States

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